Ethyldimethylchlorosilane

Catalog No.
S1896067
CAS No.
6917-76-6
M.F
C4H11ClSi
M. Wt
122.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyldimethylchlorosilane

CAS Number

6917-76-6

Product Name

Ethyldimethylchlorosilane

IUPAC Name

chloro-ethyl-dimethylsilane

Molecular Formula

C4H11ClSi

Molecular Weight

122.67 g/mol

InChI

InChI=1S/C4H11ClSi/c1-4-6(2,3)5/h4H2,1-3H3

InChI Key

AVDUEHWPPXIAEB-UHFFFAOYSA-N

SMILES

CC[Si](C)(C)Cl

Canonical SMILES

CC[Si](C)(C)Cl

Ethyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H15ClSiC_6H_{15}ClSi. It features a silicon atom bonded to two methyl groups and an ethyl group, making it a chlorosilane. This compound is typically encountered as a colorless liquid that is soluble in organic solvents but reactive with water and alcohols. Ethyldimethylchlorosilane is noted for its utility in organic synthesis, particularly as a reagent for forming silyl ethers and protecting hydroxyl groups in various

Chlorodimethylethylsilane is a hazardous compound and should be handled with care. It is classified as:

  • Flammable liquid (Category 2) []
  • Skin corrosion/irritation (Category 1B) []
  • Serious eye damage/eye irritation (Category 1) []

Hazards include:

  • Contact with skin or eyes can cause severe burns [].
  • Inhalation can irritate the respiratory tract [].
  • Flammable and can ignite readily [].
  • Reacts violently with water, releasing corrosive hydrochloric acid fumes [].

Organic Synthesis:

  • Precursor for Organosilicon Materials: Chlorodimethylethylsilane can act as a starting material for the synthesis of more complex organosilicon molecules. These molecules possess unique properties and find applications in areas like silicone polymers, resins, and coatings [].
  • Silylation Reactions: The reactive chlorine atom in Chlorodimethylethylsilane allows it to participate in silylation reactions. This technique is used to introduce a silicon-containing functional group onto organic molecules, modifying their chemical properties for research purposes.

Materials Science Research:

  • Chemical Vapor Deposition (CVD) Precursor: Chlorodimethylethylsilane can be used as a precursor in CVD processes for depositing thin films of silicon-based materials. This technique allows researchers to create thin films with controlled properties for studying electronic devices, solar cells, and other applications [].

Organic Chemistry Research:

  • Model Compound for Studying Reactivity: The relatively simple structure of Chlorodimethylethylsilane makes it a suitable model compound for studying the reactivity of organosilicon compounds. Researchers can use it to investigate reaction mechanisms and develop new synthetic methods for organosilicon chemistry [].

Organometallic Chemistry Research:

  • Ligand for Metal Complexes: Chlorodimethylethylsilane can potentially act as a ligand, forming bonds with metal atoms in organometallic complexes. These complexes are of interest in catalysis research due to their ability to facilitate various chemical reactions [].

  • Substitution Reactions: It reacts with alcohols to form silyl ethers, which are important intermediates in organic synthesis. For example:
    Ethyldimethylchlorosilane+ROHEthyldimethylsilyl ether+HCl\text{Ethyldimethylchlorosilane}+\text{ROH}\rightarrow \text{Ethyldimethylsilyl ether}+\text{HCl}
  • Hydrolysis: When exposed to water, it hydrolyzes to produce silanols and hydrochloric acid. The general reaction can be represented as:
    Ethyldimethylchlorosilane+H2ODimethylsilanol+HCl\text{Ethyldimethylchlorosilane}+\text{H}_2\text{O}\rightarrow \text{Dimethylsilanol}+\text{HCl}

These reactions highlight its role as a versatile reagent in organic chemistry, particularly for the protection of functional groups.

Ethyldimethylchlorosilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of dimethylsilane using chlorine gas under controlled conditions.
  • Reaction with Ethyl Chloride: Ethyl chloride can be reacted with dimethyldichlorosilane in the presence of a base (e.g., sodium hydride) to yield ethyldimethylchlorosilane.
  • Grignard Reaction: Another method involves using a Grignard reagent derived from ethyl bromide and reacting it with dimethyldichlorosilane.

These synthesis routes allow for the production of ethyldimethylchlorosilane under various conditions tailored to specific laboratory or industrial needs.

Ethyldimethylchlorosilane has diverse applications, including:

  • Organic Synthesis: It is widely used to protect hydroxyl groups during multi-step syntheses, facilitating selective reactions on other functional groups.
  • Material Science: Employed in the modification of surfaces to enhance hydrophobic properties.
  • Pharmaceuticals: Plays a role in synthesizing complex molecules, including active pharmaceutical ingredients.

Studies on the interactions of ethyldimethylchlorosilane primarily focus on its reactivity with various nucleophiles, such as alcohols and amines. These interactions are crucial for understanding its role as a protecting group and its behavior in different solvents and reaction conditions. The compound's ability to form stable silyl ethers makes it valuable in synthetic pathways where selective functionalization is required.

Ethyldimethylchlorosilane can be compared to several similar compounds within the chlorosilane family:

Compound NameMolecular FormulaKey Features
Trimethylsilyl ChlorideC6H15ClSiC_6H_{15}ClSiLess bulky than ethyldimethylchlorosilane; more reactive with water.
Tert-Butyldimethylsilyl ChlorideC6H15ClSiC_6H_{15}ClSiMore bulky; provides greater stability to silyl ethers formed.
ButyldimethylchlorosilaneC6H15ClSiC_6H_{15}ClSiSimilar structure; used similarly but varies in steric hindrance.

Uniqueness of Ethyldimethylchlorosilane

Ethyldimethylchlorosilane stands out due to its balanced steric hindrance, which allows it to effectively form stable silyl ethers while still being reactive enough for various organic transformations. Its unique combination of reactivity and stability makes it an essential tool in synthetic organic chemistry, particularly when compared to more reactive or less stable alternatives like trimethylsilyl chloride.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6917-76-6

Wikipedia

Ethyldimethylchlorosilane

Dates

Modify: 2023-08-16

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